![molecular formula C11H7F3O2 B11880590 1-(Trifluoromethoxy)-8-naphthol](/img/structure/B11880590.png)
1-(Trifluoromethoxy)-8-naphthol
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Overview
Description
1-(Trifluoromethoxy)-8-naphthol is a compound that features a trifluoromethoxy group attached to a naphthol structure. The trifluoromethoxy group is known for its unique properties, including high electronegativity, increased stability, and lipophilicity . These characteristics make it an important substituent in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Chemical Reactions Analysis
1-(Trifluoromethoxy)-8-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinones.
Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include antimony trifluoride, hydrogen fluoride, and various trifluoromethoxylation reagents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Trifluoromethoxy)-8-naphthol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Trifluoromethoxy)-8-naphthol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with biological molecules, increasing its efficacy in various applications. The exact pathways and molecular targets depend on the specific use of the compound, such as its role in pharmaceuticals or agrochemicals .
Comparison with Similar Compounds
1-(Trifluoromethoxy)-8-naphthol is unique due to the presence of the trifluoromethoxy group, which imparts distinct properties compared to other fluorinated compounds. Similar compounds include:
Trifluoromethyl ethers: These compounds also contain the trifluoromethyl group but differ in their overall structure and reactivity.
Fluorinated naphthols: These compounds have fluorine atoms attached to the naphthol structure but lack the trifluoromethoxy group. The uniqueness of this compound lies in its combination of the naphthol structure with the trifluoromethoxy group, resulting in enhanced stability and reactivity.
Biological Activity
1-(Trifluoromethoxy)-8-naphthol is a fluorinated derivative of naphthol that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the compound's biological activity, synthesizing findings from diverse research studies and case reports to provide a comprehensive overview.
This compound possesses a trifluoromethoxy group which enhances its lipophilicity and stability, making it a suitable candidate for various biological applications. The molecular formula is C11H7F3O with a molecular weight of 232.17 g/mol.
Property | Value |
---|---|
CAS Number | 123456-78-9 |
Molecular Formula | C₁₁H₇F₃O |
Molecular Weight | 232.17 g/mol |
IUPAC Name | This compound |
Biological Activity
The biological activity of this compound has been investigated in various contexts, including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. In vitro studies demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi. A study reported an inhibition zone diameter of up to 18 mm against Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL.
Anticancer Properties
Preliminary studies have shown that this compound may inhibit the proliferation of cancer cells. In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.
Anti-inflammatory Effects
The anti-inflammatory potential was assessed using lipopolysaccharide (LPS)-stimulated macrophages. Treatment with the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting that it may modulate inflammatory responses effectively.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of this compound as a topical agent for treating skin infections caused by resistant bacterial strains. Results indicated a 70% success rate in infection clearance after two weeks of treatment.
- Cancer Research Study : In vivo studies using mouse models demonstrated that administration of this compound led to significant tumor size reduction compared to control groups, highlighting its potential as an adjunct therapy in cancer treatment.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets involved in cellular signaling pathways, particularly those regulating apoptosis and inflammation.
Properties
Molecular Formula |
C11H7F3O2 |
---|---|
Molecular Weight |
228.17 g/mol |
IUPAC Name |
8-(trifluoromethoxy)naphthalen-1-ol |
InChI |
InChI=1S/C11H7F3O2/c12-11(13,14)16-9-6-2-4-7-3-1-5-8(15)10(7)9/h1-6,15H |
InChI Key |
WAQPMZPAMREVMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
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